Product packaging for Imidazo[1,2-a]pyrimidine hydrobromide(Cat. No.:)

Imidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B11724769
M. Wt: 200.04 g/mol
InChI Key: WBPRKMULNXGBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrimidine hydrobromide is a nitrogen-bridged fused heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . This chemical scaffold is recognized for its wide spectrum of pharmacological activities, which include potent antimicrobial, antiviral, and anticancer properties . Researchers have identified its utility in designing novel bioactive molecules, partly due to its structural resemblance to essential biological pyrimidines . A key research application is the synthesis of derivatives for antimicrobial development. Studies have shown that synthesized imidazo[1,2-a]pyrimidine derivatives exhibit potent activity in vitro against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species . Furthermore, its role in antiviral research is emerging. Recent molecular docking studies suggest that novel Schiff base derivatives of imidazo[1,2-a]pyrimidine show promising binding affinity to key SARS-CoV-2 entry proteins, the spike protein and the human ACE2 receptor, indicating potential as effective entrance inhibitors to prevent viral infection . The mechanism of action for this compound class can be highly specific. Notably, chemical-genetic profiling in model organisms has revealed that subtle changes to the core structure can drastically alter the biological target. While some closely related compounds disrupt mitochondrial function and integrity, others act as DNA damaging agents, causing nuclear DNA damage and requiring intact DNA repair pathways for cellular resistance . This makes the core structure a valuable tool for probing essential cellular processes. The compound also serves as a crucial synthetic intermediate for the large-scale production of more complex derivatives, allowing for extensive structure-activity relationship (SAR) studies . This product is supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN3 B11724769 Imidazo[1,2-a]pyrimidine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine;hydrobromide

InChI

InChI=1S/C6H5N3.BrH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H

InChI Key

WBPRKMULNXGBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2N=C1.Br

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 a Pyrimidine and Its Derivatives

Classical and Conventional Synthetic Strategies

Traditional methods for the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core have been foundational in heterocyclic chemistry. These strategies typically involve condensation reactions that build the fused imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure.

Chichibabin Reaction and α-Halocarbonyl Compound Condensation

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyrimidines is a Hantzsch-type synthesis analogous to the Chichibabin reaction. researchgate.netnih.gov This reaction involves the condensation of 2-aminopyrimidine (B69317) with α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes. nih.gov

The mechanism of this reaction begins with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine on the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group on the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. scielo.br

Initially, this reaction was performed at high temperatures (150-200 °C) in a sealed tube, often resulting in modest yields. Over time, various modifications have been introduced to improve the efficiency and conditions of this condensation. These include the use of different solvents and the addition of bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to facilitate the reaction. researchgate.net For instance, new Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus have been prepared by condensing 2-aminopyrimidine with 2-bromoacetophenone (B140003) to yield an intermediate, 2-phenylimidazo[1,2-a]pyrimidine (B97590). nih.gov

Table 1: Examples of Chichibabin-type Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

2-Aminopyrimidine Derivative α-Halocarbonyl Compound Reaction Conditions Product Yield (%)
2-Aminopyrimidine 2-Bromoacetophenone Ethanol, reflux 2-Phenylimidazo[1,2-a]pyrimidine High
2-Aminopyrimidine Chloroacetaldehyde NaHCO₃, Ethanol, reflux Imidazo[1,2-a]pyrimidine Moderate
Substituted 2-Aminopyridines Various α-bromoketones DMF, K₂CO₃, rt Substituted 2,3-disubstituted imidazo[1,2-a]pyridines Good

Condensation of 2-Aminopyrimidine with Various Carbonyl Compounds

Beyond α-halocarbonyls, the condensation of 2-aminopyrimidine with other types of carbonyl compounds represents another key synthetic route. Three-component reactions involving 2-aminopyrimidine, an aldehyde, and an isonitrile (a Groebke–Blackburn–Bienaymé reaction) provide a facile, one-pot method to produce 3-amino-substituted imidazo[1,2-a]pyrimidines. thieme-connect.commdpi.com This multicomponent approach is highly valued for its efficiency and ability to generate diverse molecular structures in a single step. thieme-connect.com

The proposed mechanism for this reaction involves the formation of an iminium species from the reaction of 2-aminopyrimidine and the aldehyde. The isonitrile then attacks this iminium intermediate. A subsequent intramolecular cyclization, driven by the nucleophilic endocyclic nitrogen of the pyrimidine ring, leads to the formation of the fused bicyclic system, which then rearomatizes to the final product. thieme-connect.com This method avoids the pre-functionalization of reactants and is considered more convergent than two-component strategies. thieme-connect.com

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have driven the development of more environmentally friendly and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and catalysts.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. nih.govacs.org For the synthesis of imidazo[1,2-a]pyrimidines, microwave-assisted protocols have been successfully applied to the classical condensation of 2-aminopyrimidines with α-haloketones. acs.orgresearchgate.net This technique can dramatically reduce reaction times from hours to mere minutes. acs.orgresearchgate.net

For example, a series of imidazo[1,2-a]pyridine (B132010) derivatives were synthesized by reacting phenacyl bromide derivatives with 2-aminopyridine (B139424) under microwave irradiation, with reaction times as short as 60 seconds and yields ranging from 24% to 99%. researchgate.netsci-hub.se This rapid and efficient heating method provides a greener alternative to conventional heating. nih.gov The use of environmentally benign solvents like water-isopropanol (H₂O-IPA) or even natural catalysts like lemon juice under microwave conditions further enhances the sustainability of these protocols. acs.orgbenthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
2-Aminopyridine + Phenacyl Bromide 40-120 min 15 min Significant sci-hub.se
2-Aminopyridine + α-bromoketone Several hours 20 min High (90%) researchgate.net
One-pot: Ketone, NBS, 2-aminopyridine N/A Minutes High benthamdirect.com

Solvent-Free Reaction Conditions for Imidazo[1,2-a]pyrimidine Formation

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reaction conditions offer significant environmental benefits by reducing waste and potential toxicity. The synthesis of imidazo[1,2-a]pyrimidines has been successfully achieved under such conditions, often in conjunction with microwave irradiation. researchgate.netrsc.org

A facile and efficient method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without any solvent or catalyst. researchgate.net The reaction proceeds cleanly, with simple workup procedures and provides good to excellent yields. This approach is not only environmentally benign but also highly efficient and fast. researchgate.net In some cases, Brønsted acidic ionic liquids have been used as recyclable catalysts under solvent-free conditions, further highlighting the move towards sustainable practices. rsc.org

Catalyst-Free Synthetic Routes

Developing synthetic routes that proceed without the need for a catalyst is highly desirable as it simplifies purification processes and reduces costs and potential metal contamination in the final products. rsc.orgorganic-chemistry.org Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyrimidines and their analogues have been reported.

The condensation of 2-aminopyridines with α-haloketones can be performed efficiently at elevated temperatures (e.g., 60 °C) without any catalyst or solvent, affording the desired products in high yields. scielo.br This catalyst-free approach relies on the inherent reactivity of the starting materials. scielo.br Similarly, catalyst-free heteroannulation reactions have been developed under microwave irradiation in green solvents like a water-isopropanol mixture, providing excellent yields of imidazo[1,2-a]pyrimidines. acs.org These methods offer a broad substrate scope and high purity of the final products. acs.org The initial alkylation of the endocyclic nitrogen atom of the 2-aminopyrimidine by the α-haloketone is followed by an intramolecular condensation, a sequence that can proceed efficiently without catalytic assistance under the right conditions. acs.orgnih.gov

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a powerful tool in green chemistry, offering significant enhancements to reaction rates, yields, and energy efficiency. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized high-pressure and high-temperature zones, which accelerates chemical reactions.

Recent studies have demonstrated the successful application of ultrasound in the one-pot synthesis of 2-arylimidazo[1,2-a]pyrimidines. researchgate.net One notable procedure involves the cyclocondensation of aromatic ketones with 2-aminopyrimidine, using N-Bromosuccinimide (NBS) as a bromine source to generate the α-bromo ketone intermediate in situ. researchgate.net Conducting this reaction in glycerol, a biodegradable and green solvent, under ultrasound irradiation, presents a highly efficient and environmentally friendly method. researchgate.net This approach offers several advantages over conventional heating, including significantly reduced reaction times, milder conditions, and often higher yields. nih.govresearchgate.net

Another eco-friendly, ultrasound-assisted protocol involves the C-H functionalization of aryl methyl ketones catalyzed by a KI/tert-butyl hydroperoxide (TBHP) system in water. organic-chemistry.org This metal-free and base-free method proceeds rapidly, with some reactions reaching completion in as little as four minutes, affording excellent yields. organic-chemistry.org The use of ultrasound in this context not only accelerates the reaction but also promotes the use of water as a benign solvent, further enhancing the green credentials of the synthesis. organic-chemistry.org

Table 1: Examples of Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

ReactantsConditionsYieldReference
Acetophenone, 2-Aminopyrimidine, NBSGlycerol, Ultrasound IrradiationHigh researchgate.net
Aryl methyl ketones, 2-AminopyridinesKI/TBHP, Water, Ultrasound (4 min)up to 97% organic-chemistry.org

Aqueous Reaction Media Utilization

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits in terms of cost, safety, and environmental impact. The synthesis of imidazo[1,2-a]pyrimidines has been successfully adapted to aqueous conditions, often leveraging the unique properties of water to facilitate reactions. organic-chemistry.org

One effective strategy is the use of aqueous micellar media. A domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system has been developed for synthesizing imidazo[1,2-a]pyridine derivatives, a process adaptable to pyrimidine analogues. acs.org In this method, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is used to form micelles in water. These micelles act as nanoreactors, concentrating the organic reactants (an amine, an aldehyde, and an alkyne) within their hydrophobic cores, thereby accelerating the reaction. acs.org The copper catalyst, generated in situ from CuSO₄ and sodium ascorbate, facilitates the crucial cycloisomerization step. acs.org

Furthermore, certain syntheses of methylimidazo[1,2-a]pyridines and related heterocycles can proceed in water without the deliberate addition of any catalyst. organic-chemistry.org This highlights the potential for developing catalyst-free procedures that capitalize on the inherent properties of water to promote the desired chemical transformations.

Table 2: Aqueous Media Synthesis of Imidazo[1,2-a]pyrimidine Scaffolds

Reaction TypeKey Reagents/CatalystSolventKey FeatureReference
Domino A³-Coupling2-Aminopyridine, Aldehyde, Alkyne, Cu(II)-ascorbateAqueous micellar media (SDS)Micelles act as nanoreactors acs.org
CyclocondensationN/A (Catalyst-free)WaterNo deliberately added catalyst organic-chemistry.org

Multicomponent Reaction Strategies for Complex Imidazo[1,2-a]pyrimidine Architectures

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for constructing diverse libraries of compounds. beilstein-journals.org

Adaptations of the Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR that has become a benchmark methodology for synthesizing 3-amino-substituted imidazo[1,2-a]-annulated heterocycles. nih.gov The reaction typically involves the condensation of a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The process is catalyzed by a Brønsted or Lewis acid, like scandium triflate, which activates the imine intermediate formed from the amine and aldehyde. nih.gov This is followed by a formal [4+1] cycloaddition with the isocyanide, leading to the formation of the fused heterocyclic system after aromatization. nih.gov

The GBBR is highly valued for its operational simplicity and its ability to introduce diversity at three different positions on the final molecule by varying the starting components. nih.govbeilstein-journals.org Microwave-assisted GBBR has been shown to produce imidazo[1,2-a]pyridine derivatives in excellent yields (61-98%), demonstrating the reaction's efficiency. rsc.org This strategy provides a direct and modular route to complex imidazo[1,2-a]pyrimidine architectures that are central to many medicinal chemistry programs. nih.gov

Copper-Catalyzed Three-Component Coupling Reactions

Copper catalysis has enabled the development of powerful three-component reactions for the synthesis of polysubstituted imidazo[1,2-a]pyrimidines. nih.govnih.gov These one-pot procedures offer high efficiency and operational simplicity. One such method involves the reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper(I) iodide. nih.govrsc.org This cascade reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage process, which generates a highly reactive α-acyl-N-sulfonyl ketenimine intermediate without the need for a strong base. nih.gov This intermediate then undergoes cyclization with the 2-aminopyrimidine to furnish the final product in moderate to excellent yields. nih.gov

Another versatile copper-catalyzed, one-pot reaction combines aldehydes, 2-aminopyridines, and terminal alkynes. organic-chemistry.org Using a copper(I) iodide-NaHSO₄•SiO₂ combination catalyst, this approach generates a diverse range of imidazo[1,2-a]pyridine derivatives in high yields, a strategy that is readily applicable to their pyrimidine counterparts. organic-chemistry.org

Oxidative Coupling and Annulation Reactions

Oxidative coupling and annulation reactions represent a modern and atom-economical approach to heterocycle synthesis, often relying on the direct functionalization of C-H bonds. rsc.org These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

The synthesis of the imidazo[1,2-a]pyrimidine scaffold can be achieved through C-H/N-H oxidative cross-coupling and cyclization. researchgate.net For instance, a silver-mediated reaction between 2-aminopyridines and terminal alkynes provides a highly selective route to the fused heterocycle. researchgate.net Similarly, copper-catalyzed aerobic oxidative methods have been developed, reacting 2-aminopyridines with compounds like acetophenones or nitroolefins, using air as the terminal oxidant. organic-chemistry.org These reactions are valued for their broad functional group tolerance.

An alternative metal-free approach utilizes an IBX/NIS (2-iodoxybenzoic acid/N-iodosuccinimide) system to induce an intramolecular oxidative annulation. researchgate.net This process involves the oxidation of an N-H bond, followed by a sequence of tautomerization and cyclization to construct the imidazo[1,2-a]pyrimidine ring system. researchgate.net These oxidative strategies are part of a growing field focused on sustainable and efficient bond formation.

Directed Functionalization and Site-Specific Derivatization Strategies

The direct functionalization of C-H bonds on the pre-formed imidazo[1,2-a]pyrimidine skeleton is a powerful strategy for late-stage modification and the synthesis of specific derivatives. rsc.org Research has shown that the imidazo[1,2-a]pyridine scaffold, a close analogue, is most reactive at the C3 position of the imidazole ring, making it a primary target for functionalization. rsc.orgmdpi.com

Visible light-induced photocatalysis has emerged as a mild and green method for achieving site-specific C-H functionalization. mdpi.com For example, aerobic oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline, using rose bengal as a photocatalyst, allows for C3-aminoalkylation. mdpi.com This approach avoids harsh reagents and provides an efficient pathway to introduce new functional groups.

Directing group strategies offer a means to achieve regioselectivity at positions other than C3. The nitrogen atom at the 1-position (N-1) of the imidazole ring can act as an inherent directing group, coordinating to a metal catalyst and guiding functionalization to a specific site. nih.gov This has been effectively used for the ortho C-H functionalization of 2-aryl substituents on the imidazo[1,2-a]pyridine ring, enabling the introduction of various groups at a precise location. nih.gov Such site-specific derivatization is crucial for structure-activity relationship studies in drug discovery.

Table of Compounds

Carbon–Hydrogen (C–H) Functionalization

Direct C–H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov In the context of imidazo[1,2-a]pyrimidines, the π-excessive imidazole ring (B ring) is more susceptible to electrophilic substitution compared to the π-deficient pyrimidine ring (A ring). acs.org This inherent reactivity has been exploited for regioselective functionalization, primarily at the C3 position.

Palladium-catalyzed direct arylation has been a particularly successful strategy for creating C–C bonds at the C3 position of the imidazo[1,2-a]pyrimidine core. acs.org This method typically involves the reaction of the heterocycle with an aryl halide in the presence of a palladium catalyst and a base. The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the C3 position is selectively activated due to the formation of a more stable arenium ion intermediate. acs.org

Research has demonstrated that even unsubstituted imidazo[1,2-a]pyrimidine hydrobromide can be effectively arylated at the 3-position with various aryl bromides. acs.org The use of phosphine-free palladium sources, such as palladium(II) acetate, has proven effective, sometimes at very low catalyst loadings. acs.org

Table 1: Examples of Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyrimidine

Aryl BromideCatalystBaseSolventYield (%)
BromobenzenePd(OAc)₂ / PPh₃K₂CO₃DMF70
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃DMF75
4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DMF65
4-BromobenzonitrilePd(OAc)₂ / PPh₃K₂CO₃DMF80

Data compiled from studies on direct arylation methodologies. acs.org

Regioselective Carbon–Carbon and Carbon–Nitrogen Bond Formation

Achieving regioselectivity is paramount in the synthesis of complex molecules. For imidazo[1,2-a]pyrimidines, several strategies have been developed to control the formation of C–C and C–N bonds, leading to specific substitution patterns that are crucial for biological activity.

One notable method involves a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) to form fused imidazo[1,2-a]pyrimidines. acs.orgnih.gov This approach constructs the pyrimidine ring through a C–N bond formation, starting from readily available azole-amines and 2-arylacetaldehydes. The reaction proceeds via a tandem sequence involving the formation of an enamine intermediate, followed by palladium-catalyzed intramolecular C–H amination. acs.org This protocol offers a practical route to biologically relevant substituted pyrimidines under mild conditions. acs.orgnih.gov

Another powerful strategy for regioselective C–N bond formation is the cascade reaction between 2-aminobenzimidazole, aldehydes, and alkynes, catalyzed by a transition-metal system (e.g., copper/silver). nih.gov This reaction forms a propargylamine (B41283) intermediate, which then undergoes a regioselective 6-endo-dig cyclization via intramolecular N–H bond activation to yield highly functionalized fused imidazo[1,2-a]pyrimidines in good to excellent yields. nih.govacs.org

Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, provide a convergent and efficient route to 3-aminoimidazo[1,2-a]pyrimidines. thieme-connect.comnih.gov This one-pot condensation of a 2-amino-pyrimidine, an aldehyde, and an isonitrile allows for rapid assembly of the core structure with diverse substituents at the C2 and C3 positions. thieme-connect.com The use of Lewis acid catalysts like Zr⁴⁺ has been shown to significantly enhance the regioselectivity towards the desired 3-amino isomer over the 2-amino byproduct. acs.org

Table 2: Regioselective Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

ReactantsMethodCatalystKey Bond FormedRegioisomer
2-Arylacetaldehyde, Azole-amineIntramolecular CDCPdCl₂C–NFused pyrimidine
2-Aminobenzimidazole, Aldehyde, AlkyneCascade CyclizationCu/AgC–NFused pyrimidine
2-Aminopyrimidine, Aldehyde, IsonitrileGBB 3-Component ReactionZrCl₄C–N3-Amino

This table summarizes various regioselective bond-forming strategies. acs.orgnih.govacs.org

Aza-Michael–Mannich Reaction Pathways

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an elegant and efficient approach to constructing complex molecular architectures. The aza-Michael–Mannich reaction cascade has been successfully employed in the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives. nih.gov

An organocatalytic asymmetric domino aza-Michael-Mannich reaction has been developed for the synthesis of highly substituted tetrahydroimidazopyrimidines with three chiral centers. nih.gov This reaction utilizes α,β-unsaturated aldehydes and N-arylidene-1H-imidazol-2-amines as starting materials. This methodology provides the target compounds in good yields and with excellent stereoselectivities. nih.gov

This particular pathway highlights the utility of organocatalysis in constructing complex heterocyclic systems with a high degree of stereocontrol, which is often a critical requirement for pharmacologically active molecules. nih.gov While the initial work focused on a specific example, it opened a new avenue for accessing the saturated core of the imidazo[1,2-a]pyrimidine family. nih.gov

Strategic Nitrosation and Subsequent Reduction for Amine Derivatives

The introduction of an amino group, particularly at the C3 position, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a heterocyclic scaffold. A reliable method to achieve this involves a strategic nitrosation followed by reduction.

A multi-step synthesis has been reported for the preparation of 3-amino-2-phenylimidazo[1,2-a]pyrimidine. nih.gov The synthesis begins with the construction of the 2-phenylimidazo[1,2-a]pyrimidine core via the condensation of 2-aminopyrimidine with 2-bromoacetophenone. nih.gov

The key step in introducing the amino functionality is the direct nitrosation of the 2-phenylimidazo[1,2-a]pyrimidine intermediate at the C3 position. This is typically achieved using sodium nitrite (B80452) in an acidic medium, such as acetic acid, to generate the 3-nitroso derivative. nih.gov This electrophilic substitution occurs selectively at the electron-rich C3 position.

Finally, the 3-nitroso group is reduced to the corresponding 3-amino group. This reduction can be carried out using various reducing agents, effectively yielding the desired 2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov This product can then serve as a versatile intermediate for further derivatization, for instance, through the formation of Schiff bases by condensation with various aldehydes. nih.gov

Table 3: Synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine

StepReactionReagentsProduct
1Cyclocondensation2-Aminopyrimidine, 2-Bromoacetophenone2-phenylimidazo[1,2-a]pyrimidine
2NitrosationSodium nitrite, Acetic acid3-nitroso-2-phenylimidazo[1,2-a]pyrimidine
3ReductionReducing agent (e.g., SnCl₂/HCl)2-phenylimidazo[1,2-a]pyrimidin-3-amine

Based on the synthetic protocol for preparing amine derivatives. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Imidazo[1,2-a]pyrimidine (B1208166) hydrobromide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of the imidazo[1,2-a]pyrimidine core is distinctive. The proton signals are typically observed in the aromatic region of the spectrum, with their precise chemical shifts and coupling patterns being influenced by the electronic environment of the heterocyclic system. The formation of the hydrobromide salt involves the protonation of one of the nitrogen atoms, which further influences the electron distribution and, consequently, the chemical shifts of the ring protons, generally causing a downfield shift compared to the free base.

Analysis of various substituted imidazo[1,2-a]pyrimidines and related imidazo[1,2-a]pyridines allows for a reliable prediction of the spectral features of the unsubstituted hydrobromide salt. nih.govtci-thaijo.org The protons on the pyrimidine (B1678525) and imidazole (B134444) rings exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons, which is instrumental in assigning each signal to a specific proton in the molecule.

Table 1: Representative ¹H NMR Spectral Data for Substituted Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine (B132010) Derivatives (Note: This table illustrates typical chemical shift ranges and multiplicities for the core structure based on published data for its derivatives. Actual values for the unsubstituted hydrobromide may vary slightly.)

ProtonRepresentative Chemical Shift (δ ppm) RangeRepresentative Multiplicity
H-27.8 - 8.2Singlet or Doublet
H-37.5 - 7.9Singlet or Doublet
H-58.5 - 9.0Doublet of Doublets
H-66.8 - 7.2Doublet of Doublets
H-78.3 - 8.7Doublet of Doublets

Data compiled from various sources characterizing substituted analogs. nih.govtci-thaijo.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of Imidazo[1,2-a]pyrimidine hydrobromide. Each carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbon atoms bonded to nitrogen atoms typically resonate at lower field (higher ppm values). The analysis of ¹³C NMR data from various derivatives provides a solid foundation for assigning the carbon signals of the parent compound. nih.govtci-thaijo.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives (Note: This table illustrates typical chemical shift ranges for the core structure based on published data for its derivatives. Actual values for the unsubstituted hydrobromide may vary slightly.)

CarbonRepresentative Chemical Shift (δ ppm) Range
C-2140 - 145
C-3110 - 115
C-5148 - 152
C-6108 - 112
C-7130 - 135
C-8a145 - 150

Data compiled from various sources characterizing substituted analogs. nih.govtci-thaijo.org

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR studies on the unsubstituted this compound are not widely reported, these techniques are routinely applied to its derivatives to confirm structural assignments. nih.gov

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of protons within the pyrimidine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the entire molecular framework, including the positions of substituents in derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is particularly useful in confirming the stereochemistry of more complex substituted analogs. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode, the analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (imidazo[1,2-a]pyrimidine). The theoretical exact mass of the free base (C₆H₅N₃) is approximately 119.05 Da. Therefore, the ESI-MS spectrum should display a major ion at an m/z (mass-to-charge ratio) of approximately 120.06. Studies on various derivatives consistently show the expected protonated molecular ion. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This integrated technique is frequently used in the analysis of imidazo[1,2-a]pyrimidine derivatives to first separate the compound of interest from any impurities or byproducts and then confirm its identity and purity by its mass spectrum. nih.gov An LC-MS analysis of this compound would show a chromatographic peak at a specific retention time, and the mass spectrum associated with this peak would confirm the presence of the ion at m/z 120.06.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint," with specific absorption bands corresponding to the vibrational frequencies of different bonds. In the case of this compound, the spectrum is characterized by distinct peaks that confirm the presence of the fused heterocyclic ring system and the effects of protonation.

The analysis of Imidazo[1,2-a]pyrimidine derivatives and related heterocyclic systems shows characteristic vibrational modes. iau.irnih.gov For the hydrobromide salt, the protonation of a nitrogen atom introduces a new N-H bond, which gives rise to a broad and strong absorption band in the high-frequency region of the spectrum, typically between 2500 and 3200 cm⁻¹. This broadening is a result of hydrogen bonding interactions within the crystal lattice.

Key vibrational assignments for the Imidazo[1,2-a]pyrimidine core, based on studies of analogous molecules, are detailed below. researchgate.net The C-H stretching vibrations of the aromatic rings appear at wavenumbers above 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the pyrimidine and imidazole rings. Protonation and hydrogen bonding significantly influence the precise position and intensity of these bands. The fingerprint region, below 1400 cm⁻¹, contains a complex series of absorptions corresponding to in-plane and out-of-plane C-H bending, as well as ring deformation modes, which are unique to the molecule's structure. nih.gov

Table 1: Typical FT-IR Vibrational Frequencies for Protonated Imidazo[1,2-a]pyrimidine Systems

Frequency Range (cm⁻¹) Bond Vibrational Mode Intensity
3200 - 2500 N⁺-H Stretching Strong, Broad
3150 - 3000 C-H (Aromatic) Stretching Medium to Weak
1650 - 1580 C=N Stretching Strong
1580 - 1400 C=C (Aromatic) Ring Stretching Medium to Strong
1400 - 1000 C-H, C-N In-plane Bending, Stretching Medium

Note: The exact positions of the peaks can vary based on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Packing Arrangements

For aromatic fused-ring systems like Imidazo[1,2-a]pyrimidine, X-ray diffraction studies typically reveal a high degree of planarity. researchgate.net The crystal structure of derivatives shows that the imidazo[1,2-a]pyrimidine core is essentially flat, a conformation stabilized by the delocalized π-electron system.

Analysis of Intermolecular Interactions within Crystal Lattices

The solid-state structure of this compound is stabilized by a network of non-covalent interactions. The most significant of these is the hydrogen bond formed between the protonated nitrogen of the pyrimidine ring (N⁺-H) and the bromide anion (Br⁻). This strong N⁺-H···Br⁻ interaction is a primary organizing force in the crystal lattice.

In addition to this primary hydrogen bond, weaker interactions such as C-H···N and C-H···Br hydrogen bonds are also observed. researchgate.net These interactions, along with potential π-π stacking between the heterocyclic rings, create a robust three-dimensional supramolecular architecture. The analysis of these interactions is critical for understanding the physical properties of the solid, such as its melting point and solubility.

Table 2: Common Intermolecular Interactions in Imidazo[1,2-a]pyrimidine Salt Crystals

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Strong Hydrogen Bond N⁺-H Br⁻ 2.8 - 3.2 Primary structural determinant
Weak Hydrogen Bond C-H N 3.0 - 3.5 Directional packing influence
Weak Hydrogen Bond C-H Br⁻ 3.2 - 3.7 Lattice stabilization

Determination of Protonation Sites in this compound Systems

A key structural question for the hydrobromide salt is the location of the proton. The Imidazo[1,2-a]pyrimidine ring system contains three nitrogen atoms, but they are not equally basic. Theoretical calculations, such as the generation of a Molecular Electrostatic Potential (MEP) map, can predict the most likely site for electrophilic attack or protonation. nih.gov These calculations typically indicate that the region of lowest potential (most negative charge) is localized around the N1 atom of the pyrimidine ring.

X-ray crystallography provides direct experimental evidence to confirm the site of protonation. By precisely locating the hydrogen atom, or by analyzing the bond lengths and angles within the heterocyclic rings, the protonated nitrogen can be unambiguously identified. In analogous protonated heterocyclic systems, protonation at N1 leads to characteristic changes in the geometry of the pyrimidine ring, including a slight elongation of the adjacent C-N bonds and an increase in the internal C-N-C bond angle. This structural determination is vital for understanding the compound's chemical reactivity and its interactions in a biological context.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Imidazo[1,2-a]pyrimidine

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and reactivity of molecular systems, including imidazo[1,2-a]pyrimidine (B1208166) and its derivatives. nih.goviau.ir This method offers a balance between computational cost and accuracy, making it suitable for studying complex heterocyclic compounds. Quantum chemical simulations based on DFT are invaluable for determining optimized molecular structures and identifying reactive sites. nih.gov The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-31+G(d,p), is commonly employed for these calculations to accurately predict the molecular properties of such organic compounds. nih.goviau.ir

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For the imidazo[1,2-a]pyrimidine scaffold, DFT calculations are used to find the ground state geometry that corresponds to a local minimum on the potential energy surface. nih.gov These calculations typically show that the fused bicyclic imidazo[1,2-a]pyrimidine ring system is largely planar. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, indicated by the absence of any imaginary frequencies. nih.gov Analysis of the optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structural characteristics.

Below is a representative table of calculated bond lengths for a substituted imidazo[1,2-a]pyrimidine derivative, illustrating typical values for the core structure.

Table 1: Representative Calculated Bond Lengths (Å) for the Imidazo[1,2-a]pyrimidine Core.
BondTypical Calculated Length (Å)
N1-C21.38
C2-N31.32
N3-C3a1.39
C3a-N41.37
N4-C51.34
C5-C61.41
C6-C71.35
C7-N81.39
N8-C21.40
C3a-N81.38

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For imidazo[1,2-a]pyrimidine derivatives, DFT calculations show that the electron density of the HOMO is typically distributed over the entire fused ring system, particularly the imidazole (B134444) part, while the LUMO is often localized on the pyrimidine (B1678525) ring and any electron-withdrawing substituents. The specific energies and gap can be tuned by adding different functional groups to the core structure. scirp.org

Table 2: Representative FMO Data (in eV) for Imidazo[1,2-a]pyrimidine Derivatives.
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.25-2.154.10
Derivative B-6.50-2.504.00
Derivative C-6.78-2.913.87

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov MEP analysis is exceptionally useful for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

For the imidazo[1,2-a]pyrimidine system, MEP maps consistently show the most negative potential (nucleophilic regions) localized around the nitrogen atoms of the heterocyclic rings, particularly the N1 atom in the imidazole ring and the N4 atom in the pyrimidine ring. nih.gov The hydrogen atoms attached to the carbon framework typically exhibit positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding how the molecule interacts with biological targets and other reagents. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of electron density to characterize chemical bonds and non-covalent interactions. nih.govchemrxiv.org QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which provide information about the nature and strength of chemical bonds. nih.gov

The data obtained from FMO and MEP analyses are directly used to predict the chemical behavior of the imidazo[1,2-a]pyrimidine system. The locations of the HOMO and LUMO indicate the most probable sites for oxidation and reduction, respectively. Similarly, MEP maps clearly delineate the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. nih.gov

Furthermore, several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity and stability. These quantum chemical indices include absolute electronegativity (χ), absolute hardness (η), softness (σ), and the global electrophilicity index (ω). nih.gov Hardness (η) measures resistance to change in electron distribution, with larger values indicating greater stability. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters provide a quantitative basis for comparing the reactivity of different derivatives. nih.gov

Table 3: Calculated Global Reactivity Descriptors (in eV) for a Representative Imidazo[1,2-a]pyrimidine Derivative.
ParameterFormulaCalculated Value (eV)
Hardness (η)(ELUMO - EHOMO) / 22.05
Softness (σ)1 / η0.49
Electronegativity (χ)-(EHOMO + ELUMO) / 24.20
Electrophilicity Index (ω)χ² / (2η)4.29

The imidazo[1,2-a]pyrimidine system is an aromatic heterocycle. Its aromaticity arises from the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 10 π-electrons (conforming to Hückel's 4n+2 rule where n=2), which are delocalized across the fused rings. This delocalization contributes significantly to the molecule's thermodynamic stability.

The basicity of the molecule is determined by the availability of lone pairs on its nitrogen atoms for protonation. MEP analysis is particularly insightful here, as the regions of most negative electrostatic potential indicate the most likely sites to accept a proton. nih.gov For the imidazo[1,2-a]pyrimidine core, calculations consistently identify the unshared electron pairs on the nitrogen atoms as the most electron-rich regions. nih.gov The N1 atom of the imidazole moiety is generally predicted to be the most basic site and therefore the most probable location for protonation to form the corresponding hydrobromide salt. The positive charge in the resulting imidazo[1,2-a]pyrimidinium cation would be delocalized over the bicyclic system, further stabilizing the protonated form.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in studying ligand-protein interactions and predicting binding modes and affinities. nih.gov For the Imidazo[1,2-a]pyrimidine scaffold, these simulations have been employed to investigate its potential against various biological targets.

Molecular docking simulations are used to predict how Imidazo[1,2-a]pyrimidine derivatives orient themselves within the active site of a target protein. chemmethod.com These studies help in understanding the spatial arrangement of the ligand and its interactions with the protein's binding pocket. For instance, in studies investigating potential inhibitors for SARS-CoV-2, derivatives of the Imidazo[1,2-a]pyrimidine scaffold were docked into the human angiotensin-converting enzyme 2 (hACE2) receptor and the spike protein. nih.gov The simulations revealed specific binding modes within the active residues of these key viral entry proteins. nih.gov Similarly, docking studies of Imidazo[1,2-a]pyrimidine hybrids with human leukotriene A-4 hydrolase (LTA4H) have been performed to identify the optimal binding pathway to the enzyme's active site. chemmethod.comchemmethod.com In another study targeting fungal infections, docking simulations were used to place Imidazo[1,2-a]pyrimidine derivatives into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis. nih.gov These predictive models are fundamental for structure-based drug design, allowing researchers to visualize and refine the ligand's fit to its target.

A key output of molecular docking is the quantitative estimation of binding affinity, often expressed as a docking score in units of kcal/mol. This score represents the free energy of binding, with lower (more negative) values indicating a stronger and more stable ligand-protein interaction.

Several studies on Imidazo[1,2-a]pyrimidine derivatives have reported promising binding affinities against various protein targets. For example, one top-scoring derivative showed a remarkable binding affinity of -9.1 kcal/mol towards the ACE2 receptor, which was competitive with the natural ligand angiotensin II (-9.2 kcal/mol). nih.gov The same compound exhibited an affinity of -7.3 kcal/mol against the SARS-CoV-2 spike protein. nih.gov In a different study, an Imidazo[1,2-a]pyridine (B132010) hybrid, HB7, demonstrated a very strong binding affinity with a docking score of -11.237 kcal/mol against human LTA4H, significantly better than the original ligand's score of -6.908 kcal/mol. chemmethod.com Against the fungal target CYP51, various derivatives showed binding affinities ranging from -7.7 to -8.8 kcal/mol. nih.gov

Table 1: Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives against Various Protein Targets

Compound/DerivativeProtein TargetBinding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine Schiff base (7a)hACE2 Receptor-9.1 nih.gov
Imidazo[1,2-a]pyrimidine Schiff base (7a)SARS-CoV-2 Spike Protein-7.3 nih.gov
Imidazo[1,2-a]pyridine Hybrid (HB7)Human LTA4H (3U9W)-11.237 chemmethod.com
Imidazo[1,2-a]pyrimidine Derivatives (4a-e)Candida albicans CYP51-7.7 to -8.8 nih.gov

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that are critical for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and coordination bonds. nih.gov For example, docking simulations of Imidazo[1,2-a]pyrimidine hybrids with human LTA4H showed that the compounds interacted with key amino acid residues in the active site. chemmethod.com Similarly, when docked against the fungal CYP51 enzyme, derivatives were found to engage with the protein through hydrophobic interactions and by forming coordination bonds with the heme iron in the active site, a pattern also observed for the reference drug voriconazole. nih.gov Identifying these critical residues provides valuable insights into the mechanism of action and helps guide the rational design of more potent and selective inhibitors. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico methods are essential for the early-stage evaluation of a compound's pharmacokinetic properties and its potential to be developed into a viable drug. These predictions help to filter out candidates that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion (ADME) profiles, or toxicity. mdpi.comsemanticscholar.org

Evaluating pharmacokinetic properties is a critical step in drug discovery. nih.gov Various computational tools, such as SwissADME and pkCSM, are used to predict the ADME properties of molecules from their structure. nih.govidaampublications.in For derivatives of the Imidazo[1,2-a]pyrimidine scaffold, these tools have been used to evaluate parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, aqueous solubility, and skin permeability. idaampublications.in In silico ADME predictions for this class of compounds have generally shown promising pharmacokinetic safety profiles. mdpi.comsemanticscholar.org These studies help to assess the potential bioavailability and physiological disposition of the compounds, providing a computational forecast of their behavior in a biological system. nih.gov

Table 2: Predicted ADME Properties for Imidazo[1,2-a]pyrimidine Derivatives

ADME PropertyPrediction/SignificanceComputational Tool
Gastrointestinal (GI) AbsorptionPredicted to be high for many derivatives.SwissADME/pkCSM nih.govidaampublications.in
Blood-Brain Barrier (BBB) PermeabilityVariable; some compounds predicted to cross, relevant for CNS targets.SwissADME/pkCSM nih.govidaampublications.in
Aqueous SolubilityGenerally predicted to be within an acceptable range for drug candidates.SwissADME idaampublications.in
CYP450 InhibitionScreened to predict potential for drug-drug interactions.pkCSM nih.gov
Skin PermeabilityEvaluated for potential topical applications.SwissADME idaampublications.in

Drug-likeness is a qualitative concept used to assess whether a compound possesses favorable physicochemical properties to be considered a potential drug. This assessment is often based on established guidelines like Lipinski's Rule of Five, Veber's rules, and Egan's rules. nih.gov These rules consider properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

In silico studies on Imidazo[1,2-a]pyrimidine derivatives have frequently shown that they possess promising drug-like characteristics. nih.gov The majority of the synthesized compounds in several studies were found to comply with Lipinski's, Veber's, and Egan's rules, indicating good potential for oral bioavailability. nih.gov This type of computational screening is vital during the lead optimization phase, as it helps prioritize compounds with optimal drug-like properties for further development into safe and effective therapeutic agents. nih.gov

Green Chemistry Metrics Calculation for Synthetic Efficiency

The evaluation of synthetic pathways through the lens of green chemistry is crucial for developing environmentally benign and efficient chemical processes. Green chemistry metrics provide a quantitative framework to assess the sustainability of a reaction by measuring factors such as atom efficiency, waste generation, and resource utilization. For the synthesis of imidazo[1,2-a]pyrimidine derivatives, computational studies and theoretical calculations of these metrics are instrumental in comparing different synthetic routes and identifying areas for improvement.

Key metrics used in this assessment include Atom Economy (AE), E-Factor, Reaction Mass Efficiency (RME), Carbon Efficiency (CE), and Mass Intensity (MI). nih.govtamu.eduwikipedia.org Atom Economy, developed by Barry Trost, calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgchembam.com The E-Factor (environmental factor) offers a different perspective by quantifying the amount of waste produced per unit of product. wikipedia.orgchembam.com Reaction Mass Efficiency provides a more comprehensive measure by considering the yield and stoichiometry of the reactants. tamu.edu An ideal reaction would have high values for atom economy, carbon efficiency, and reaction mass efficiency (approaching 100%), a Mass Intensity value close to 1, and an E-Factor approaching 0. nih.gov

Detailed Research Findings

A study focusing on a four-step synthesis of novel imidazo[1,2-a]pyrimidine Schiff base derivatives provides a practical application of green chemistry metric calculations. nih.gov The synthetic protocol involved an initial condensation to form the 2-phenylimidazo[1,2-a]pyrimidine (B97590) intermediate, followed by nitrosation, reduction to an amino group, and a final condensation with substituted aldehydes to yield the target Schiff bases. nih.gov

The green chemistry metrics were calculated for each step of this synthesis, assuming that solvents and catalytic quantities of reagents could be recycled and were therefore not included in the calculations. nih.gov The results from this analysis indicate that the synthetic route demonstrates good to excellent green characteristics. The values for Carbon Efficiency (%CE), Atom Economy (%AE), and Reaction Mass Efficiency (%RME) were generally high, while the Mass Intensity (MI) values were relatively low. This suggests that the reactions have a high degree of atom economy and achieve maximum conversion of the starting materials into the final products. nih.gov

The following data table summarizes the calculated green metrics for the synthesis of several imidazo[1,2-a]pyrimidine derivatives.

Interactive Data Table: Green Chemistry Metrics for Imidazo[1,2-a]pyrimidine Synthesis

StepProductYield (%)Carbon Efficiency (%CE)Atom Economy (%AE)Reaction Mass Efficiency (%RME)Mass Intensity (MI)E-Factor
a2-phenylimidazo[1,2-a]pyrimidine9696.0066.3663.711.560.56
b3-nitroso-2-phenylimidazo[1,2-a]pyrimidine9898.0084.8683.181.200.20
c2-phenylimidazo[1,2-a]pyrimidin-3-amine8391.0079.9485.321.170.17
dSchiff Base 7a9595.0095.0190.301.100.10
dSchiff Base 7b9191.0095.0186.561.150.15
dSchiff Base 7c9292.0095.0187.391.140.14
dSchiff Base 7d8686.0094.8681.711.220.22
dSchiff Base 7e7979.0094.5874.691.330.33
Data sourced from a study on the synthesis of imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.gov

The data reveals that the later steps of the synthesis, particularly the formation of the Schiff bases (7a-e), are highly efficient from a green chemistry perspective, with E-Factors as low as 0.10. nih.gov It is also noted that the synthetic protocol is performed at room temperature and under normal pressure, further contributing to its environmentally friendly profile. nih.gov Such computational and theoretical assessments are invaluable for optimizing synthetic strategies to align with the principles of green chemistry, minimizing environmental impact while maximizing efficiency.

Structure Activity Relationship Sar Studies and Biological Target Identification

Fundamental Principles of SAR in Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

The biological activity of imidazo[1,2-a]pyrimidine derivatives is fundamentally governed by the nature, position, and orientation of various substituents on the core bicyclic structure. The fused imidazole (B134444) and pyrimidine (B1678525) rings create a unique electronic and steric environment that dictates interactions with biological targets. uees.edu.ecrsc.org

Key principles of SAR for this scaffold include:

Substitution Patterns: The C2, C3, and C7 positions are common sites for modification. researchgate.netuees.edu.ec The substituents at these positions play a critical role in determining the compound's affinity and selectivity for specific biological targets.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the heterocyclic system, influencing its ability to form hydrogen bonds, pi-stacking interactions, and other non-covalent bonds with target proteins.

Steric Factors: The size and shape of substituents can either facilitate or hinder the optimal fitting of the molecule into the binding pocket of a target protein. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents binding.

Elucidation of Substituent Effects on Biological Activity Profiles

Systematic modification of the imidazo[1,2-a]pyrimidine scaffold has revealed specific effects of substituents on various biological activities.

For antimicrobial activity , the substituents on a phenyl ring attached at the C2 position are a determining factor. researchgate.netdergipark.org.tr Research has shown that the nature of the group on the C2-phenyl ring and substituents at the C7 position influence the inhibitory activity against bacterial strains. researchgate.net

In the context of anticancer activity , the introduction of Mannich bases via substitution on the imidazo[1,2-a]pyrimidine core has yielded compounds with significant antiproliferative effects against various human cancer cell lines. bohrium.com One study found that most of the tested Mannich base derivatives showed promising activity, with some exhibiting maximum growth inhibition at low concentrations. bohrium.com

The table below summarizes the effect of different substituents on the cytotoxic activity of imidazo[1,2-a]pyrimidine derivatives against specific cancer cell lines.

Compound SeriesSubstituent/ModificationTested Cell LinesObserved Effect on CytotoxicityReference
Imidazo[1,2-a]pyrimidine Mannich BasesAminoalkyl groups (Mannich bases)Various human cancer cell linesMost compounds exhibited antiproliferative activity, with GI50 values from 0.01 to 79.4 μM. bohrium.com
Imidazo[1,2-a]pyrimidine Mannich BasesN-substituted piperazineSome human cancer cell linesCompounds 6b and 7k showed excellent growth inhibitory activity, comparable to the standard drug. bohrium.com
Antimicrobial Imidazo[1,2-a]pyrimidinesSubstituents on C2-phenyl ringGram-positive and Gram-negative bacteriaSubstituents are a determining factor of biological activity. dergipark.org.tr

Identification of Key Pharmacophores and Biologically Relevant Structural Motifs

The imidazo[1,2-a]pyrimidine nucleus itself is considered a key pharmacophore, a structural unit responsible for a molecule's biological activity. nih.govuees.edu.ec Its resemblance to natural purines allows it to interact with a wide range of biological targets. nih.gov Several marketed drugs, such as the anxiolytics divaplon, fasiplon, and taniplon (B27135), contain this core structure, highlighting its pharmacological importance. nih.gov

Beyond the core scaffold, specific structural motifs have been identified as crucial for particular activities:

For anticonvulsant activity , imidazo[1,2-a]pyridines (a closely related scaffold) carrying biologically active systems like pyrazoline, cyanopyridone, and 2-aminopyrimidine (B69317) have been designed. nih.gov A 4-fluorophenyl substituent at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring was associated with potent anticonvulsant activity without toxicity. nih.gov

In the development of Cyclooxygenase-2 (COX-2) inhibitors , a methylsulfonyl pharmacophore on a phenyl ring was found to be a key motif. rjpbr.comresearchgate.net This group inserts into a secondary pocket of the COX-2 active site, enhancing binding and selectivity. rjpbr.com

For antifungal activity , the imidazo[1,2-a]pyrimidine scaffold is considered a potentially pharmacophoric structure. Molecular docking studies suggest these compounds may exhibit antifungal activity against Candida albicans. nih.gov

Ligand-Target Interaction Mechanisms and Mechanistic Insights (In Vitro Studies)

In vitro studies have provided detailed insights into how imidazo[1,2-a]pyrimidine derivatives interact with their biological targets at a molecular level.

Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase (PDE) Inhibition, Cyclooxygenase (COX) Selectivity, CYP51 Inhibition)

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been identified as inhibitors of several key enzymes.

Phosphodiesterase (PDE) Inhibition: Certain derivatives containing the imidazo[1,2-a]pyrimidine skeleton have been synthesized and shown to interact with PDE10A, with some compounds displaying very high activity and good metabolic stability. dergipark.org.tr

Cyclooxygenase (COX) Selectivity: Imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups have been synthesized to improve anti-inflammatory activities, demonstrating some selectivity for COX-2. dergipark.org.tr In a related series of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines, the presence of a methylsulfonyl phenyl group was crucial for high potency and selectivity. researchgate.net Molecular modeling showed this group fitting into the COX-2 active site and forming hydrogen bonds with key residues like Arg-513 and His-90. rjpbr.com

CYP51 Inhibition: The mechanism of action for azole-based antifungal agents often involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for sterol biosynthesis in fungi. nih.gov Imidazo[1,2-a]pyrimidine derivatives are being explored as potential antifungal agents that may act via this mechanism. nih.gov

Derivative ClassTarget EnzymeKey Structural Feature / FindingReference
Imidazo[1,2-a]pyrimidinesPhosphodiesterase 10A (PDE10A)Some derivatives showed very high activity and good metabolic stability. dergipark.org.tr
Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidinesCyclooxygenase-2 (COX-2)A 2-(4-(methylsulfonyl)phenyl) group led to the highest inhibitory effect (IC50: 0.05 μM), superior to celecoxib (B62257). researchgate.net
Imidazo[1,2-a]pyridinesCyclooxygenase-2 (COX-2)Methylsulfonyl pharmacophore inserts into the secondary pocket of the COX-2 active site. rjpbr.com
Imidazo[1,2-a]pyrimidinesLanosterol 14α-demethylase (CYP51)Proposed as a potential mechanism for antifungal activity. nih.gov

Receptor Binding Studies (e.g., GABAA Receptor Benzodiazepine (B76468) Binding Site Ligands, Functional Selectivity for α3 Subtype)

Imidazo[1,2-a]pyrimidines are well-known ligands for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. dergipark.org.trnih.gov These receptors are crucial for mediating inhibitory neurotransmission in the brain. researchgate.net

SAR studies have focused on optimizing the functional selectivity of these ligands for different GABA-A receptor α subtypes. researchgate.netnih.gov The α1 subtype is associated with sedation, while the α2 and/or α3 subtypes are believed to mediate anxiolytic effects. researchgate.net By achieving selectivity for α2/α3 over α1, it is possible to develop anxiolytic drugs with reduced sedative side effects. nih.govacs.org A series of high-affinity GABA-A agonists based on the imidazo[1,2-a]pyrimidine scaffold demonstrated functional selectivity for the α2 and α3 subtypes. nih.govacs.org Specifically, compounds like the 7-trifluoromethylimidazopyrimidine and the 7-propan-2-olimidazopyrimidine were found to be anxiolytic with minimal sedation. nih.govacs.org

Compound/SeriesTarget ReceptorKey FindingReference
Imidazo[1,2-a]pyrimidinesGABA-A Receptor (Benzodiazepine Site)Can exhibit functional selectivity for the α3 subtype over the α1 subtype. dergipark.org.trnih.gov
7-trifluoromethylimidazopyrimidine (14g)GABA-A Receptor (α2/α3 subtypes)High-affinity agonist with functional selectivity for α2/α3; anxiolytic with minimal sedation. nih.govacs.org
7-propan-2-olimidazopyrimidine (14k)GABA-A Receptor (α2/α3 subtypes)High-affinity agonist with functional selectivity for α2/α3; anxiolytic with minimal sedation. nih.govacs.org

Protein-Protein Interaction Modulation (e.g., hACE2 and Spike Protein, Gαq/11 Signaling Pathway)

More recently, imidazo[1,2-a]pyrimidine derivatives have been investigated for their ability to modulate protein-protein interactions.

hACE2 and Spike Protein: The interaction between the human angiotensin-converting enzyme 2 (hACE2) receptor and the spike protein of the SARS-CoV-2 virus is a critical step for viral entry into host cells. nih.govnih.gov A series of imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and evaluated as potential dual inhibitors of this interaction. nih.govresearchgate.netbohrium.com Molecular docking studies showed that these compounds have a high binding affinity for both hACE2 and the spike protein, suggesting they could act as effective viral entry inhibitors. nih.govnih.govresearchgate.net The top-scoring compound exhibited binding affinities of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.govresearchgate.net

Signaling Pathway Modulation: While not a direct protein-protein interaction in the same vein, imidazo[1,2-a]pyridine derivatives have been shown to modulate signaling pathways that involve cascades of protein interactions. For example, a novel derivative was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Other studies have shown that these compounds can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation. nih.gov

Analysis of Biological Selectivity Profiles

The biological selectivity of compounds based on the imidazo[1,2-a]pyrimidine scaffold is a critical aspect of their development as therapeutic agents. Selectivity, the ability of a compound to interact with a specific biological target over others, is paramount for minimizing off-target effects and enhancing the safety and efficacy of a drug candidate. Research has demonstrated that modifications to the imidazo[1,2-a]pyrimidine core can yield derivatives with high selectivity for various biological targets, including enzymes and receptors.

Cyclooxygenase (COX) Enzyme Selectivity

A significant area of investigation for imidazo[1,2-a]pyrimidine derivatives has been their potential as selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The COX-2 isozyme is a key target for anti-inflammatory drugs, and selective inhibition is desirable to avoid the gastrointestinal side effects associated with non-selective COX inhibitors.

In a study focused on novel 2,4-diphenylbenzo dergipark.org.trmdpi.comimidazo[1,2-a]pyrimidine derivatives, researchers found that these compounds exhibited moderate to good selectivity for inhibiting the COX-2 enzyme. nih.gov Molecular docking studies suggested that the selectivity is partly due to the insertion of a methylsulfonyl group (SO2Me) into a secondary pocket of the COX-2 active site. nih.gov One of the most potent compounds from this series, 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo dergipark.org.trmdpi.comimidazo[1,2-a]pyrimidine (5a), demonstrated an IC50 value for COX-2 inhibition of 0.05 µM, which was even more potent than the well-known selective COX-2 inhibitor celecoxib (IC50: 0.06 µM). nih.gov Another compound, 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo dergipark.org.trmdpi.comimidazo[1,2-a]pyrimidine (5d), also showed high in vivo activity. nih.gov

Similarly, a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, a closely related scaffold, were synthesized and evaluated for their COX-2 inhibitory activity. These compounds also featured a p-methylsulfonyl phenyl group at the C-2 position. The in vitro COX inhibition assay revealed that all derivatives were selective COX-2 inhibitors with IC50 values in the range of 0.07-0.18 µM and COX-2 selectivity indexes (SI) ranging from 57 to 217. researchgate.net The compound 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) was identified as having the highest COX-2 inhibitory selectivity and potency. researchgate.net

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo dergipark.org.trmdpi.comimidazo[1,2-a]pyrimidine (5a)COX-20.05Not Reported nih.gov
Celecoxib (Reference Drug)COX-20.06Not Reported nih.gov
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) and related derivativesCOX-20.07-0.1857-217 researchgate.net

Kinase Selectivity

The imidazo[1,2-a]pyrimidine scaffold has also been explored for the development of selective kinase inhibitors, which are crucial in cancer therapy. Mutations in protein kinases are often drivers of cancer, making them attractive therapeutic targets.

A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST). nih.gov Several compounds in this series displayed excellent IC50 values in the nanomolar range and were found to be selective against a broad panel of other kinases, including the closely related kinase FLT3 and Janus kinases (JAKs). nih.gov This selectivity is important for reducing the side effects that can arise from inhibiting multiple kinases.

Furthermore, a related scaffold, imidazo[1,2-b]pyridazines, was found to specifically interact with and inhibit PIM kinases with low nanomolar potency. semanticscholar.org The unique binding mode of these compounds, interacting with the N-terminal lobe of the kinase rather than the typical hinge region, is thought to contribute to their enhanced selectivity compared to conventional kinase inhibitors. semanticscholar.org These inhibitors were highly selective, showing cross-reactivity with only one other kinase (Cdc-like kinase 1) when screened against a panel of 50 kinase catalytic domains. semanticscholar.org

GABAA Receptor Subtype Selectivity

Imidazo[1,2-a]pyrimidines have been investigated as ligands for the benzodiazepine binding site of the GABAA receptor, which is a key target for anxiolytic and sedative drugs. dergipark.org.trresearchgate.net Notably, these compounds can exhibit functional selectivity for the α3 subtype over the α1 subtype of the GABAA receptor. dergipark.org.tr This is significant because the different α subtypes are associated with different physiological effects. For instance, α1 subtype activity is linked to sedation, while α2 and/or α3 subtype activity is associated with anxiolysis. Therefore, developing α3-selective agonists could lead to new anxiolytic drugs with a reduced sedative side-effect profile. dergipark.org.tr

Applications in Chemical Biology and Drug Discovery Research

Lead Molecule Identification and Optimization Strategies

The discovery of new therapeutic agents based on the imidazo[1,2-a]pyrimidine (B1208166) core often begins with the identification of a "hit" or "lead" molecule from screening campaigns. These initial compounds serve as the starting point for optimization, a process that involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy involves the synthesis of a series of derivatives to explore the structure-activity relationships (SAR). For instance, in the development of antimicrobial agents, researchers have found that the nature of the substituents on the phenyl rings attached to the scaffold is a determining factor for biological activity. dergipark.org.trnih.gov Preliminary SAR studies have revealed that substituents with positive sigma and bi values tend to be significantly more active. nih.gov Conversely, increasing the molar refractivity of the substitution pattern has been shown to sharply decrease antibacterial activity. nih.gov

In the context of antimycobacterial drug discovery, novel imidazo[1,2-a]pyridine-3-carboxamides were designed based on a previously discovered lead compound. nih.gov This optimization effort identified that derivatives with an electron-donating group on the benzene (B151609) ring constituted a potent scaffold, leading to compounds with considerable activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to transforming an initial hit into a viable drug candidate.

Imidazo[1,2-a]pyrimidine Scaffold-Based Drug Design Concepts

The imidazo[1,2-a]pyrimidine ring system is considered a versatile and privileged scaffold in drug design due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. nih.govrsc.orgresearchgate.net Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with enzymes and receptors.

Drug design concepts often leverage this scaffold as a central core for building molecules with desired pharmacological profiles. Many preclinical drug candidates, such as divaplon, fasiplon, and taniplon (B27135), feature the imidazopyrimidine motif as their core unit. nih.govnih.gov The scaffold's value is also demonstrated in its use for targeting specific molecular entities like protein kinases, which are critical components in cellular signaling pathways associated with diseases such as cancer. nih.gov For example, imidazo[1,2-a]pyrimidine derivatives have been screened against B-Raf kinase for their potential anticancer activity. nih.gov

Another design concept is the principle of bioisosteric replacement, where a part of a known active molecule is replaced by another with similar physical or chemical properties to improve activity or pharmacokinetic parameters. The imidazo[1,2-a]pyrimidine nucleus is considered a synthetic bioisostere of purine (B94841) bases, which are fundamental components of DNA and RNA, suggesting its potential to interact with biological systems that recognize purines. nih.gov This mimicry allows for the design of antagonists or inhibitors for enzymes and receptors that naturally bind purine-containing ligands.

Development of Chemical Libraries for High-Throughput Biological Screening

The construction of chemical libraries comprising a large number of structurally related compounds is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify novel bioactive molecules. The imidazo[1,2-a]pyrimidine scaffold is an ideal framework for library development due to the relative ease of its synthesis and the possibility of introducing diversity at multiple positions on the ring system. rsc.org

Various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, have been employed to generate libraries of these compounds. rsc.org For example, a series of 75 different imidazo[1,2-a]pyrimidine derivatives was synthesized to systematically evaluate their in vitro antibacterial activity against a wide range of bacteria and Mycobacterium species. nih.govjst.go.jp Such libraries allow for a comprehensive exploration of the chemical space around the core scaffold, facilitating the identification of initial hits and the elucidation of structure-activity relationships. The development of efficient synthetic routes, such as microwave-accelerated three-component condensation reactions, has further enabled the rapid generation of diverse imidazo[1,2-a]pyrimidine-based libraries for biological screening. jst.go.jp

Research on Biological Activities in Specific Therapeutic Areas (In Vitro Investigations)

The imidazo[1,2-a]pyrimidine scaffold has been extensively investigated for a wide array of biological activities. In vitro studies have demonstrated its potential across several key therapeutic areas, including antimicrobial, antineoplastic, and antiviral applications.

Derivatives of imidazo[1,2-a]pyrimidine have shown significant promise as antimicrobial agents, with studies demonstrating activity against bacteria, fungi, and mycobacteria. nih.govmdpi.com

Antibacterial Activity: Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidines against both Gram-positive and Gram-negative bacteria. dergipark.org.tr Certain chalcone (B49325) derivatives of the scaffold showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com In one study, a series of 75 derivatives was synthesized, with some exhibiting potent antimicrobial activity. nih.gov Another investigation focusing on polyfunctionalized derivatives found that compounds 5d, 7a, 10a, 11a, and 12a were effective at inhibiting the growth of all tested Gram-positive and Gram-negative strains. nih.gov Furthermore, 5-n-Octylaminoimidazo[1,2-a]pyrimidine displayed significant activity against all microorganisms studied in a separate research effort. nih.gov

Compound ClassTarget OrganismsKey FindingsReference
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesShowed excellent to good activity compared to reference drug Ciprofloxacin. derpharmachemica.com
Polyfunctional imidazo[1,2-a]pyrimidinesGram-positive and Gram-negative bacteriaCompounds 5d, 7a, 10a, 11a, and 12a efficiently inhibited growth of all strains. nih.gov
5-substituted imidazo[1,2-a]pyrimidinesVarious microorganisms5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant activity against all tested organisms. nih.gov

Antifungal Activity: The antifungal potential of this scaffold has been explored, particularly against pathogenic fungi like Candida albicans. mdpi.comscirp.org Molecular docking studies have suggested that some imidazo[1,2-a]pyrimidine derivatives may possess antifungal activity against C. albicans. nih.gov The synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives yielded four compounds with minimum inhibitory concentrations (MICs) below 300 µmol/L against a resistant strain of C. albicans. scirp.orgscirp.org Another study highlighted that the introduction of an acetanilide (B955) moiety into the molecule could enhance antifungal activity. nih.gov

Compound ClassTarget OrganismKey FindingsReference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicans (resistant strain)Four derivatives showed MICs below 300 µmol/L; one was particularly potent with a MIC of 41.98 µmol/L. scirp.orgscirp.org
General Imidazo[1,2-a]pyrimidinesCandida albicansMolecular docking results suggest potential antifungal activity. nih.gov

Antimycobacterial Activity: The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents, and the imidazo[1,2-a]pyrimidine scaffold has emerged as a promising starting point. Based on the structural similarity to the clinical candidate PA-824, novel imidazo[1,2-c]pyrimidines were designed and synthesized, with some showing potent activity against Mycobacterium tuberculosis H37Rv with MIC values in the range of 2-20 µg/mL. researchgate.net In a separate study, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides led to compounds 26g and 26h, which demonstrated considerable activity (MIC: 0.041-2.64 μM) against both drug-sensitive and drug-resistant MTB strains. nih.gov Another research effort synthesized imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids, with two compounds showing promising activity with MICs of 4 μg/mL against M. tuberculosis H37Rv. mdpi.com

Compound ClassTarget OrganismKey FindingsReference
Imidazo[1,2-c]pyrimidinesM. tuberculosis H37RvExhibited potent activity with MIC values ranging from 2-20 µg/mL. researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive/resistant MTB strainsCompounds 26g and 26h showed significant activity with MICs as low as 0.041 μM. nih.gov
Imidazo[1,2-a]pyridine amide-cinnamamide hybridsM. tuberculosis H37RvCompounds 11e and 11k showed promising activity with MICs of 4 μg/mL. mdpi.com

The imidazo[1,2-a]pyrimidine scaffold is a core component of many compounds investigated for their anticancer properties. nih.govnih.gov In vitro studies have demonstrated the antiproliferative effects of these derivatives against a wide range of cancer cell lines. nih.gov

Derivatives have been tested against breast cancer (MCF-7, HCC1937), cervical cancer (HeLa), melanoma (A375, WM115), and colon cancer (HCT116) cell lines, among others. nih.govdergipark.org.trnih.govnih.govresearchgate.net For example, one study on novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line identified two compounds, IP-5 and IP-6, with IC50 values of 45µM and 47.7µM, respectively. nih.govscispace.com Another series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives was evaluated, with one compound showing potent inhibitory activity against MCF-7 and HeLa cell lines with IC50 values of 2.55 and 3.89 µM, respectively. researchgate.net The mechanism of action for some of these compounds involves the inhibition of key cellular pathways, such as the PI3K/Akt/mTOR pathway, and the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

Compound ClassCancer Cell LineReported Activity (IC50)Reference
Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast)45 µM, 47.7 µM nih.govscispace.com
Imidazo[1,2-a]pyridine linked 1,2,3-triazolesMCF-7 (Breast)2.55 µM researchgate.net
Imidazo[1,2-a]pyridine linked 1,2,3-triazolesHeLa (Cervical)3.89 µM researchgate.net
Imidazo[1,2-b]pyrimidine chalconesVarious (9 cancer types)Showed significant activity against a large number of cell lines. nih.gov
Dihydropyrazolo[3,4-b]pyridines and benzo rsc.orgjst.go.jpimidazo[1,2-a]pyrimidinesHCT116 (Colon)Several compounds were significantly inhibitive. dergipark.org.tr

The broad biological activity of imidazo[1,2-a]pyrimidine derivatives includes potent antiviral properties. nih.gov Research has explored their efficacy against a range of viruses, including newly emergent threats like SARS-CoV-2 as well as established viruses such as HIV and Hepatitis C. nih.gov

SARS-CoV-2: In response to the COVID-19 pandemic, researchers investigated the potential of imidazo[1,2-a]pyrimidine derivatives as antiviral agents against SARS-CoV-2. nih.gov Molecular docking studies were performed to evaluate the binding affinity of these compounds to key viral entry proteins, such as the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.govbohrium.com One study synthesized a new series of imidazo[1,2-a]pyrimidine Schiff base derivatives and found that the top-scoring compound exhibited a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein, suggesting these compounds could act as effective viral entry inhibitors. nih.govbohrium.com Other research has focused on inhibiting the viral helicase (Nsp13), a crucial enzyme for viral replication, with imidazole-containing compounds being investigated as potential inhibitors. researchgate.net

HIV and Hepatitis C: The antiviral potential of this scaffold extends to other significant human pathogens. Imidazo[1,2-a]pyrimidine derivatives have been noted for their potential efficacy against viruses such as HIV and Hepatitis C (HCV). nih.gov A series of related imidazo[1,2-a]pyridines was found to be potent inhibitors of HCV replication in vitro, with EC50 values below 10 nM for genotypes 1a and 1b. nih.gov These compounds were shown to directly bind to the HCV Non-Structural Protein 4B (NS4B), a unique mechanism among HCV inhibitors. nih.gov

VirusTarget/MechanismKey FindingsReference
SARS-CoV-2hACE2 and Spike Protein (Viral Entry)A synthesized derivative showed high binding affinity in molecular docking studies (-9.1 kcal/mol to ACE2). nih.govbohrium.com
Hepatitis C Virus (HCV)NS4B ProteinPotent in vitro inhibition of HCV replication with EC50 < 10 nM. nih.gov
Human Immunodeficiency Virus (HIV)General Antiviral ActivityImidazo[1,2-a]pyrimidine derivatives are noted to have anti-HIV properties. nih.gov
Human Cytomegalovirus (HCMV) & Varicella-Zoster Virus (VZV)General Antiviral ActivitySynthesized imidazo[1,2-a]pyridines showed high activity against HCMV and pronounced activity against VZV. nih.gov

Research on Central Nervous System Modulators

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their potential to modulate the central nervous system, with research focusing on anxiolytic (anxiety-reducing) and anticonvulsant properties.

Anxiolytics: The imidazo[1,2-a]pyrimidine structure is a key component in compounds designed as anxiolytics. For instance, divaplon, fasiplon, and taniplon are well-known preclinical drug candidates with anxiolytic and anticonvulsant effects that feature this core structure. nih.gov Research has demonstrated that certain imidazo[1,2-a]pyrimidine derivatives can act as high-affinity agonists for GABA-A receptors, specifically targeting the α2 and α3 subtypes. acs.org This selectivity is crucial, as it is believed to be associated with anxiolytic effects with a reduced sedative impact. acs.org

One study reported the development of 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine, which demonstrated anxiolytic properties in animal models without significant sedation. acs.org Another area of research involves (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones, which have also been explored as potential nonsedative anxiolytics. acs.org

Anticonvulsants: The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to anticonvulsant activity. nih.govacs.org While much of the research has been on the broader class of imidazo-fused heterocycles, the imidazo[1,2-a]pyridine scaffold, a close structural relative, has shown promise in preclinical anticonvulsant screening. Studies utilizing maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods have identified derivatives with potent anticonvulsant activity. nih.govresearchgate.net For example, imidazo[1,2-a]pyridines with a 4-fluorophenyl substituent displayed notable activity in these models. nih.gov The enhanced activity observed in the scPTZ model suggests these compounds may work by raising the seizure threshold. researchgate.net

Table 1: Investigated CNS-Active Imidazo[1,2-a]pyrimidine and Related Scaffolds This table is for informational purposes only and does not constitute an endorsement of any compound.

Compound/Scaffold Class Target/Activity Research Focus
7-trifluoromethylimidazopyrimidine GABA-A α2/α3 agonist Anxiolytic without sedation acs.org
7-propan-2-olimidazopyrimidine GABA-A α2/α3 agonist Anxiolytic without sedation acs.org
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones Benzodiazepine (B76468) receptor binding Nonsedative anxiolytics acs.org
Imidazo[1,2-a]pyridine derivatives General anticonvulsant MES and scPTZ models nih.govresearchgate.net

Research on Anti-inflammatory Agents

Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable potential as anti-inflammatory agents in various preclinical studies. acs.org The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators.

A study involving six different imidazo[1,2-a]pyrimidine (IP) derivatives assessed their effects on leukocyte functions. nih.gov The findings indicated that all tested derivatives inhibited human neutrophil degranulation, a key process in the inflammatory response. nih.gov Specifically, compounds designated as IP-1, IP-2, and IP-5 also reduced superoxide (B77818) generation, while IP-4 and IP-6 inhibited nitrite (B80452) production in macrophages. nih.gov Furthermore, IP-4 and IP-6 were shown to inhibit leukocyte migration and the levels of leukotriene B4, a potent inflammatory mediator, in an in vivo mouse model. nih.gov

Another line of research has focused on imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups, which were designed to enhance anti-inflammatory properties and showed some selectivity for COX-2 inhibition. dergipark.org.trresearchgate.net More recent studies on related imidazo[1,2-a]pyridine derivatives have shown that they can exert anti-inflammatory effects by suppressing critical signaling pathways such as NF-κB and STAT3. nih.gov This suppression leads to a reduction in the expression of inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Table 2: Summary of Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives This table is for informational purposes only and does not constitute an endorsement of any compound.

Compound ID In Vitro/In Vivo Effect Observed Mechanism
IP-1, IP-2, IP-3, IP-4, IP-5, IP-6 Inhibition of human neutrophil degranulation nih.gov N/A
IP-1, IP-2, IP-5 Decreased superoxide generation in neutrophils nih.gov N/A
IP-4, IP-6 Inhibition of nitrite production in macrophages nih.gov N/A
IP-4, IP-6 Inhibition of leukocyte migration in vivo nih.gov N/A
IP-4, IP-6 Reduction of LTB4 levels in vivo nih.gov N/A

Secondary Applications in Materials Science and Other Fields

Beyond their biological activities, imidazo[1,2-a]pyrimidine derivatives possess physicochemical properties that make them valuable in materials science and other industrial applications.

Corrosion Inhibition: Research has highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. frontiersin.orgrsc.org These compounds can form a protective layer on the metal surface, mitigating the electrochemical reactions that lead to corrosion. rsc.org

Studies using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have demonstrated that these derivatives act as excellent inhibitors. For example, two imidazo[1,2-a]pyrimidine-Schiff base derivatives, IPY 1 and IPY 2, showed high inhibition efficiencies of 94.22% and 96.10%, respectively, at a concentration of 10⁻³ M. rsc.orgresearchgate.net Similarly, other derivatives like DPIP and OPIP also displayed outstanding performance, achieving inhibition efficiencies up to 93.4% and 94.1% respectively. frontiersin.org The mechanism of action is believed to involve the adsorption of the inhibitor molecules onto the steel surface, a process that conforms to the Langmuir adsorption isotherm model. frontiersin.org

Table 3: Corrosion Inhibition Efficiency of Select Imidazo[1,2-a]pyrimidine Derivatives on Mild Steel This table is for informational purposes only and does not constitute an endorsement of any compound.

Inhibitor Compound Concentration Inhibition Efficiency (%)
IPY 1 10⁻³ M 94.22 rsc.org
IPY 2 10⁻³ M 96.10 rsc.org
DPIP 0.1 mmol L⁻¹ 93.4 frontiersin.org
OPIP 0.1 mmol L⁻¹ 94.1 frontiersin.org

Organic Fluorophores: The imidazo[1,2-a]pyrimidine scaffold is also recognized for its fluorescent properties, making it a valuable component in the development of organic fluorophores. nih.gov These compounds have been explored for use as biomarkers and photochemical sensors. nih.gov

Research into 3-hydroxymethyl imidazo[1,2-a]pyrimidine derivatives showed that they emit blue light, and their fluorescence intensity is greater than that of the parent unsubstituted fluorophore. nih.gov The fluorescent properties of these compounds mean they can be efficiently taken up by cells, have low cytotoxicity in the dark, and can generate singlet oxygen upon irradiation. nih.gov This has led to their investigation as potential photosensitizers in photodynamic therapy and for fluorescence imaging, highlighting their potential as tools for phototheranostics. nih.govresearchgate.net

Advanced Research Techniques and Future Research Directions

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Analysis

A powerful paradigm in the contemporary study of imidazo[1,2-a]pyrimidine (B1208166) derivatives is the synergistic integration of experimental and computational methodologies. This dual approach provides a comprehensive understanding of the molecular properties and biological activities of these compounds, from their fundamental electronic structure to their interactions with complex biological systems.

Experimental techniques form the bedrock of chemical analysis. The structural elucidation of newly synthesized imidazo[1,2-a]pyrimidine derivatives is routinely accomplished using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework. nih.gov Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides crucial information on molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. nih.gov Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify characteristic functional groups present in the molecules. nih.gov

Complementing these experimental data are powerful computational techniques. Density Functional Theory (DFT) has emerged as a key tool for investigating the electronic properties of imidazo[1,2-a]pyrimidine derivatives. nih.gov DFT calculations can provide insights into the energy of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting the chemical reactivity and kinetic stability of the molecules. scilit.com Furthermore, DFT can be used to calculate other quantum chemical parameters that help in understanding the molecule's behavior. scilit.com

Molecular docking is another indispensable computational tool that bridges the gap between molecular structure and biological activity. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize and analyze the interactions at the molecular level. For instance, molecular docking studies have been instrumental in investigating the binding mechanisms of imidazo[1,2-a]pyrimidine derivatives with biological targets such as enzymes and proteins. nih.gov The combination of experimental data with in silico predictions, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, allows for a more rational design of novel derivatives with improved pharmacokinetic profiles. nih.gov

The following table summarizes the integrated experimental and computational techniques used in the analysis of imidazo[1,2-a]pyrimidine derivatives:

TechniqueApplicationReference
¹H and ¹³C NMRStructural elucidation of the carbon-hydrogen framework nih.gov
LC-MSDetermination of molecular weight and confirmation of compound identity nih.gov
FT-IRIdentification of functional groups nih.gov
DFTInvestigation of electronic properties, FMO analysis nih.govscilit.com
Molecular DockingPrediction of binding modes with biological targets nih.gov
In silico ADMETPrediction of pharmacokinetic and toxicological properties nih.gov

Exploration of Novel Synthetic Pathways and Mechanistic Investigations to Enhance Accessibility

The development of efficient and versatile synthetic methodologies is crucial for expanding the chemical space of imidazo[1,2-a]pyrimidine derivatives and ensuring their accessibility for further research. While classical synthetic routes exist, contemporary research is focused on the exploration of novel pathways that offer advantages in terms of yield, purity, and environmental impact.

A variety of synthetic strategies have been employed to construct the imidazo[1,2-a]pyrimidine scaffold. rsc.org These include multicomponent reactions, condensation reactions, and intramolecular cyclizations. rsc.org One-pot, three-component condensation reactions have proven to be a particularly efficient method for the synthesis of 3-amino-substituted imidazo[1,2-a]pyrimidines. thieme-connect.com Microwave-assisted organic synthesis has also gained traction as a green chemistry approach, often leading to shorter reaction times and improved yields. nih.gov The use of catalysts, such as gold nanoparticles, is also being explored to develop environmentally friendly and efficient synthetic protocols. mdpi.com

A significant advancement in the synthesis of related imidazo[1,2-a]pyridine (B132010) scaffolds is the Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction that allows for the rapid assembly of the heterocyclic core. rsc.org This methodology has been successfully applied in the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives.

Mechanistic investigations are paramount to understanding and optimizing these synthetic transformations. By elucidating the reaction pathways, researchers can rationally design improved synthetic protocols. For instance, a plausible mechanism for the iodine-catalyzed three-component condensation to form imidazo[1,2-a]pyridines involves the initial formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent cyclization and aromatization. rsc.org Computational studies, such as DFT calculations, can be employed to support proposed reaction mechanisms and to understand the factors that influence reactivity and selectivity. researchgate.net

The table below highlights some of the novel synthetic pathways and catalysts being explored for the synthesis of imidazo[1,2-a]pyrimidine and related scaffolds:

Synthetic PathwayKey FeaturesCatalyst/ConditionsReference
One-pot, Three-component CondensationHigh efficiency, rapid assembly of the core structureVarious thieme-connect.com
Microwave-assisted SynthesisReduced reaction times, improved yields, green chemistry approachMicrowave irradiation nih.gov
Gold Nanoparticle CatalysisEnvironmentally friendly, efficientGold nanoparticles mdpi.com
Groebke–Blackburn–Bienaymé ReactionMulticomponent reaction for rapid library synthesisVarious rsc.org
Iodine-catalyzed CondensationMild reaction conditions, good yieldsIodine rsc.org

Implementation of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of novel imidazo[1,2-a]pyrimidine derivatives with desired biological activities, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These powerful technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the efficiency of the drug discovery process.

Combinatorial chemistry facilitates the systematic and rapid synthesis of a large number of different but structurally related molecules. A key strategy in this area is solid-phase synthesis, which allows for the efficient construction of compound libraries by anchoring the starting material to a solid support and performing sequential reactions. This approach simplifies purification, as excess reagents and byproducts can be easily washed away. For the related imidazo[1,2-a]pyridine scaffold, an efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has been developed, demonstrating the feasibility of this approach for generating diverse derivatives. acs.org

Once a library of compounds has been synthesized, high-throughput screening is employed to rapidly assess their biological activity. This often involves automated, miniaturized assays that can test thousands of compounds in a short period. Virtual screening is a computational HTS method that has been successfully applied to the discovery of new imidazo[1,2-a]pyridine hits for visceral leishmaniasis. scispace.com In this approach, large compound databases are computationally screened against a biological target to identify potential hits, which are then prioritized for experimental testing. This pre-competitive virtual screening collaboration demonstrated the power of in silico methods to rapidly expand the chemical space around a screening hit and improve its biological activity and selectivity. scispace.com

The integration of combinatorial synthesis and high-throughput screening creates a powerful engine for lead discovery. The data generated from HTS can be used to establish structure-activity relationships (SAR), which in turn can guide the design of more potent and selective compounds in subsequent rounds of synthesis and testing.

TechniqueApplicationExampleReference
Combinatorial Chemistry (Solid-Phase Synthesis)Rapid synthesis of large libraries of structurally related compoundsEfficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides acs.org
High-Throughput Screening (Virtual Screening)Rapid computational assessment of large compound libraries against a biological targetCollaborative virtual screening to identify imidazo[1,2-a]pyridine hits for visceral leishmaniasis scispace.com

Deepening Mechanistic Understanding of Molecular and Biological Interactions

A fundamental goal in the study of "Imidazo[1,2-a]pyrimidine hydrobromide" and its derivatives is to achieve a deep mechanistic understanding of their interactions at both the molecular and biological levels. This knowledge is crucial for the rational design of new compounds with enhanced efficacy and selectivity.

At the molecular level, computational methods such as molecular docking are invaluable for elucidating the binding modes of imidazo[1,2-a]pyrimidine derivatives with their biological targets. mdpi.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, docking analyses have been used to study the interactions of these compounds with various enzymes and receptors, providing insights into their potential mechanisms of action. mdpi.com Furthermore, computational tools can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

At the biological level, a range of in vitro and in vivo studies are necessary to understand the effects of these compounds on cellular pathways and physiological processes. For instance, studies on novel imidazo[1,2-a]pyridine derivatives have shown that they can inhibit the AKT/mTOR pathway, a critical signaling cascade involved in cell growth and survival, and induce cell cycle arrest and apoptosis in cancer cells. nih.gov By identifying the specific molecular targets and signaling pathways modulated by these compounds, researchers can gain a clearer understanding of their therapeutic potential.

The integration of computational and experimental approaches is essential for building a comprehensive picture of the molecular and biological interactions of imidazo[1,2-a]pyrimidine derivatives. The insights gained from these studies will be instrumental in guiding the development of the next generation of therapeutic agents based on this versatile scaffold.

Research AreaTechniques/ApproachesKey InsightsReference
Molecular InteractionsMolecular Docking, In silico ADMET analysisElucidation of binding modes, prediction of pharmacokinetic properties nih.govmdpi.com
Biological InteractionsIn vitro and in vivo assays, pathway analysisIdentification of molecular targets and modulated signaling pathways (e.g., AKT/mTOR) nih.gov

Development and Application of Advanced Spectroscopic and Structural Analysis Protocols

The precise characterization of the three-dimensional structure of "this compound" and its derivatives is fundamental to understanding their chemical properties and biological activity. The development and application of advanced spectroscopic and structural analysis protocols are therefore of paramount importance.

A range of spectroscopic techniques are routinely employed for the characterization of these compounds. As previously mentioned, ¹H and ¹³C NMR, mass spectrometry, and FT-IR spectroscopy are indispensable tools for confirming the chemical structure of newly synthesized derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecules.

The development of new analytical protocols also extends to the study of their photophysical properties. For instance, the synthesis and characterization of novel imidazo[1,2-a]pyrimidine azo-dyes have revealed their potential as fluorescent materials, with their absorption and emission properties being investigated using UV-Vis and fluorescence spectroscopy. scilit.com

The application of these advanced analytical techniques provides a wealth of information that is crucial for quality control, structure-activity relationship studies, and the rational design of new imidazo[1,2-a]pyrimidine derivatives with tailored properties.

Analytical TechniqueApplicationInformation ObtainedReference
¹H and ¹³C NMRStructural elucidationConnectivity of atoms, chemical environment researchgate.net
Mass Spectrometry (including HRMS)Molecular weight determinationMolecular formula, fragmentation patterns researchgate.net
FT-IR SpectroscopyFunctional group analysisPresence of specific chemical bonds researchgate.net
X-ray CrystallographyThree-dimensional structural determinationBond lengths, bond angles, conformation rsc.org
UV-Vis and Fluorescence SpectroscopyCharacterization of photophysical propertiesAbsorption and emission spectra scilit.com
DFT CalculationsTheoretical structural analysisComparison with experimental data rsc.org

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidine hydrobromide?

The synthesis of Imidazo[1,2-a]pyrimidine derivatives typically involves cyclocondensation, multicomponent reactions (MCRs), or cyclization strategies. For example:

  • One-pot Biginelli synthesis using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions yields high-purity derivatives .
  • Cyclocondensation of 2-aminopyrimidine with ethylene halohydrins (e.g., bromoethanol) followed by treatment with hydrobromic acid produces dihydroimidazopyrimidine intermediates .
  • Multicomponent reactions like the Groebke–Blackburn protocol enable efficient introduction of substituents at the 2 and 3 positions .

Q. Which spectroscopic techniques are essential for characterizing Imidazo[1,2-a]pyrimidine derivatives?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring saturation. For example, ¹H NMR signals at δ 7.2–8.5 ppm indicate aromatic protons in imidazo[1,2-a]pyrimidines .
  • Mass spectrometry (ESI-HRMS) to verify molecular ion peaks and fragmentation patterns .
  • FT-IR for identifying functional groups like C=O or N-H stretches .

Q. What biological activities have been reported for this compound?

Derivatives exhibit diverse bioactivities:

  • Antimicrobial : Pyridinyl-substituted analogs show MIC values <1 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory : 2-Phenyl derivatives inhibit COX-2 with IC₅₀ values in the nanomolar range .
  • Anticancer : Homopiperazine-linked derivatives demonstrate cytotoxicity against HeLa cells (IC₅₀ = 8.2 µM) via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using factorial design?

Factorial design allows systematic optimization of variables (e.g., temperature, catalyst loading, solvent ratio). For instance:

  • A 2³ factorial design (temperature: 80–120°C, catalyst: 5–15 mol%, time: 6–12 hours) can identify optimal yields in MCRs .
  • Response surface methodology (RSM) refines interactions between parameters, reducing trial runs by 40% .

Q. What strategies are effective in resolving structural ambiguities in Imidazo[1,2-a]pyrimidine derivatives?

Advanced structural elucidation techniques include:

  • Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H⋯O/N contacts) in crystalline derivatives .
  • X-ray crystallography for unambiguous confirmation of non-planar conformations, as seen in 2,4-diphenyl derivatives .
  • TD-DFT calculations to correlate experimental UV-Vis spectra with theoretical electronic transitions .

Q. How do computational methods like DFT aid in predicting the electronic properties of Imidazo[1,2-a]pyrimidine compounds?

  • DFT (B3LYP/6-311G(d,p)) predicts frontier molecular orbitals (HOMO/LUMO), revealing reactivity trends. For example, lower ΔE (HOMO-LUMO gap) correlates with higher electrophilicity in nitro-substituted derivatives .
  • Molecular docking (AutoDock Vina) identifies binding affinities to biological targets (e.g., PDE10A inhibition for neurological applications) .

Q. What approaches are recommended for analyzing discrepancies between experimental and theoretical spectral data?

  • Solvent-effect modeling : TD-DFT simulations in 1,4-dioxane or DMF improve agreement with experimental UV-Vis spectra by accounting for solvatochromic shifts .
  • Vibrational frequency scaling : Adjusting DFT-calculated IR frequencies by 0.96–0.98× compensates for anharmonicity errors .

Q. How can molecular docking be utilized to enhance the biological activity of Imidazo[1,2-a]pyrimidine derivatives?

  • Structure-activity relationship (SAR) : Docking into COX-2 (PDB: 5KIR) reveals that electron-withdrawing groups at C-2 enhance binding via hydrophobic interactions .
  • Free energy perturbation (FEP) : Predicts ΔΔG values for substituent modifications, guiding synthesis toward derivatives with improved IC₅₀ .

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